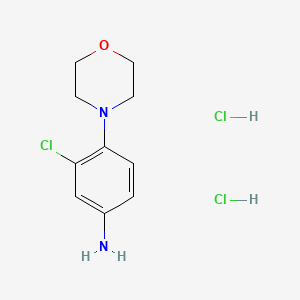

3-chloro-4-(morpholin-4-yl)anilinedihydrochloride

Description

Contextualization within Aniline (B41778) and Morpholine (B109124) Chemical Space

Aniline, the simplest aromatic amine, is a foundational platform in industrial and fine chemical synthesis. wikipedia.org Its derivatives are precursors to a vast array of products, including polymers, rubber processing chemicals, and notably, pigments and dyes. wikipedia.org The amino group on the benzene (B151609) ring is highly reactive and can be readily modified, making aniline a versatile starting material for creating diverse chemical libraries. slideshare.net

The chemical space occupied by 3-chloro-4-(morpholin-4-yl)aniline is defined by the synergistic combination of these two key scaffolds. The aniline core provides the aromatic system and a primary amine handle for further functionalization, while the chlorine atom and morpholine ring fine-tune the electronic properties and steric profile of the molecule.

Historical Context of Related Anilines in Chemical Research

The history of aniline is intrinsically linked to the birth of the synthetic chemical industry. trc-leiden.nl Its discovery and subsequent exploitation in the 19th century revolutionized the world of color.

Key Historical Developments in Aniline Chemistry

| Year | Discovery | Significance |

|---|---|---|

| 1826 | Otto Unverdorben isolates "Crystallin" from indigo (B80030). | First isolation of the compound that would later be named aniline. |

| 1840 | Carl Julius Fritzsche names the compound "aniline". trc-leiden.nl | The name, derived from the indigo plant Anil, is formally established. trc-leiden.nl |

| 1856 | William Henry Perkin synthesizes "mauveine". araratrugs.comduanemorris.com | The accidental discovery of the first synthetic dye launches the aniline dye industry. araratrugs.comduanemorris.comfitnyc.edu |

| Late 19th Century | Development of Acetanilide. nbinno.com | Marked the entry of aniline derivatives into pharmaceuticals as analgesics. nbinno.com |

| Late 19th Century | Paul Ehrlich's work with Methylene (B1212753) Blue. wikipedia.org | Aniline dyes are investigated for therapeutic properties, leading to the "magic bullet" concept. wikipedia.org |

Following Perkin's discovery, Germany, in particular, capitalized on aniline chemistry, with companies like BASF (Badische Anilin- und Soda-Fabrik) growing into a massive dye industry. trc-leiden.nlararatrugs.com The vibrant and fade-resistant colors produced by aniline dyes transformed the textile industry. trc-leiden.nlduanemorris.com Subsequently, the versatility of the aniline scaffold was recognized in medicine, leading to the development of sulfa drugs and analgesics like paracetamol (acetaminophen), which is synthesized using aniline as a starting material. wikipedia.orgslideshare.netnbinno.com

Rationale for Academic Investigation of the Chemical Compound

The academic and industrial interest in 3-chloro-4-(morpholin-4-yl)aniline stems primarily from its potential as a highly valuable intermediate in the synthesis of functional molecules. Substituted anilines are critical building blocks for creating more complex chemical entities with specific, targeted properties.

The rationale for investigating this specific compound can be broken down by its structural features:

Aniline Backbone : Provides a robust and versatile scaffold for chemical synthesis.

Morpholine Substituent : This group is frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. researchgate.net It can improve solubility, membrane permeability, and metabolic stability. researchgate.netacs.org Its presence in a molecule like 3-chloro-4-(morpholin-4-yl)aniline makes the compound an attractive precursor for new therapeutic agents. For example, the structurally similar compound 3-fluoro-4-morpholinoaniline (B119058) is a key intermediate in the synthesis of the antibiotic drug linezolid. researchgate.net

Chlorine Atom : Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.gov The electron-withdrawing nature of the chlorine atom at the meta-position to the amino group can influence the aniline's basicity and reactivity. It can also form halogen bonds, which are increasingly recognized as important interactions with biological targets. nih.gov

Therefore, the primary motivation for studying this compound is its utility as a building block. Researchers can use the primary amine of the aniline for a variety of chemical reactions, such as diazotization or acylation, to construct larger, more complex molecules with potential applications in pharmaceuticals or materials science. wikipedia.orgslideshare.net

Overview of Research Methodologies and Theoretic Approaches

The study of 3-chloro-4-(morpholin-4-yl)aniline and related compounds employs a range of modern analytical and theoretical techniques to determine its structure, purity, and potential behavior.

Analytical Techniques: The characterization of aniline derivatives typically involves a combination of chromatographic and spectroscopic methods.

Chromatography : Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating the compound from reaction mixtures and assessing its purity. epa.govthermofisher.com Capillary Electrophoresis (CE) has also been used for the analysis of aniline derivatives in various samples. nih.gov

Spectroscopy : Structural elucidation is achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netmdpi.com These techniques provide detailed information about the molecular framework and the connectivity of atoms.

Theoretic and Computational Approaches: Computational chemistry plays a significant role in predicting the properties and reactivity of new molecules.

Quantum Chemistry Methods : Density Functional Theory (DFT) and other ab initio methods are used to calculate molecular properties like electron distribution, molecular orbital energies (HOMO/LUMO), and oxidation potentials. umn.eduresearchgate.net These calculations help in understanding the molecule's electronic structure and predicting its reactivity.

Quantitative Structure-Metabolism Relationship (QSMR) : Computational models are developed to predict the metabolic fate of substituted anilines. nih.gov These models use calculated physicochemical parameters to forecast metabolic pathways such as N-acetylation. nih.govtandfonline.com Such predictive tools are valuable in the early stages of drug design to anticipate a compound's behavior in a biological system. tandfonline.com

Summary of Research Methodologies

| Methodology | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis of aniline derivatives. thermofisher.com |

| Gas Chromatography (GC) | Separation and determination of anilines, often coupled with a nitrogen-phosphorus detector (NPD) for selectivity. epa.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural analysis, confirming the arrangement of protons and carbons. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. mdpi.com |

| Computational Chemistry (e.g., DFT) | Prediction of electronic properties, molecular geometry, and reactivity. umn.eduresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-4-morpholin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPPUDNBCWLASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Chloro 4 Morpholin 4 Yl Anilinedihydrochloride

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgairitilibrary.com This process involves breaking bonds and converting functional groups in the reverse direction of the intended synthesis, which are known as "disconnections" and "functional group interconversions" (FGI), respectively. ias.ac.inslideshare.net The goal is to arrive at readily obtainable starting materials through logical and chemically sound reverse steps. airitilibrary.comamazonaws.com

Applying this strategy to 3-chloro-4-(morpholin-4-yl)aniline, two primary disconnections are evident, both involving the carbon-nitrogen bonds.

C-N (Aniline) Bond Disconnection: The primary amino group (-NH₂) can be retrosynthetically derived from a nitro group (-NO₂) through a functional group interconversion (FGI). This is a common and reliable transformation in aromatic chemistry, as nitro groups can be readily reduced to amines. slideshare.net This step leads to the precursor 4-morpholino-3-chloronitrobenzene.

C-N (Morpholine) Bond Disconnection: The bond between the aromatic ring and the morpholine (B109124) nitrogen can be disconnected. This disconnection points to a reaction between a morpholine nucleophile and an activated aryl halide.

Following these disconnections, a logical retrosynthetic pathway emerges:

This analysis identifies 3,4-dichloronitrobenzene and morpholine as key starting materials. 3,4-Dichloronitrobenzene is an ideal precursor because the nitro group acts as a strong electron-withdrawing group, which activates the chlorine atom at the para position (C-4) for nucleophilic aromatic substitution, while the chlorine at the meta position (C-3) remains largely unreactive. chemistrysteps.commasterorganicchemistry.com An alternative, though less common, starting material could be 1,2-dichloro-4-nitrobenzene, which would yield the same intermediate after substitution with morpholine.

Development and Refinement of Amination Reaction Pathways

The introduction of the aniline (B41778) functional group is a critical step, most commonly achieved through the reduction of an antecedent nitro group. This indirect approach is often favored over direct amination methods due to the high reliability and efficiency of nitro reduction.

Direct amination involves the formation of an aryl-amine bond by reacting an aryl halide with an ammonia equivalent, often using a transition-metal catalyst (e.g., Buchwald-Hartwig or Ullmann amination). While these methods are powerful for forming substituted anilines, their application for creating a primary aniline on a substrate like 3-chloro-4-morpholinobenzene presents challenges. These include potential side reactions and the difficulty of controlling mono-arylation with simple ammonia sources. Consequently, direct amination is less frequently employed for this specific transformation compared to indirect strategies.

The most prevalent and optimized strategy for forming the aniline group in this synthesis is the reduction of the nitro group in the 4-(2-chloro-4-nitrophenyl)morpholine (B1295113) intermediate. researchgate.net This transformation is robust and can be accomplished using various reducing agents. libretexts.orggoogle.com

Key methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is known for its clean conversion and high yields. libretexts.orggoogle.com

Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). researchgate.netnih.gov The reaction of iron in the presence of ammonium (B1175870) chloride is also a widely used variation. researchgate.net

The final step of the synthesis involves converting the resulting 3-chloro-4-(morpholin-4-yl)aniline into its dihydrochloride (B599025) salt. This is typically achieved by treating a solution of the aniline base with an excess of hydrochloric acid, leading to the precipitation of the stable salt form.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd-C | Methanol/Ethanol, Room Temperature, 1-4 atm H₂ | High yield, clean reaction, easy product isolation | Requires specialized hydrogenation equipment, catalyst cost |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | Cost-effective, readily available reagents | Can require harsh conditions, potential for metal ion contamination |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), Reflux | Effective and reliable | Generates tin-based waste, stoichiometric reagent |

Introduction of the Morpholine Moiety via Established and Novel Procedures

The formation of the C4-N bond to incorporate the morpholine ring is a pivotal step in the synthesis. This is typically achieved through the reaction of an activated aryl halide with morpholine, leveraging well-established methodologies like Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling reactions.

The SNAr reaction is the most common and efficient method for this step. mdpi.comresearchgate.net The reaction proceeds via an addition-elimination mechanism, where the nucleophile (morpholine) attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The subsequent departure of the leaving group (chloride) restores the aromaticity of the ring.

For this reaction to be effective, the aromatic ring must be "activated" by a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In the case of 3,4-dichloronitrobenzene, the nitro group at C-1 provides strong activation for the displacement of the chlorine atom at the C-4 position.

A typical procedure involves heating 3,4-dichloronitrobenzene with morpholine, often in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the HCl formed during the reaction, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). mdpi.comresearchgate.net

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3,4-Dichloronitrobenzene | Morpholine, K₂CO₃ | DMF | 120 | ~92 |

| 1,2-Difluoro-4-nitrobenzene | Morpholine | Acetonitrile (B52724) (reflux) | ~82 | High |

| 3,4-Dichloronitrobenzene | Morpholine, KOH | - | 110-120 | High |

An alternative to SNAr is the copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-Goldberg reaction. researchgate.net This method is particularly useful when the aryl halide is not sufficiently activated for SNAr. The reaction involves coupling an amine with an aryl halide in the presence of a copper catalyst, a base, and often a ligand. researchgate.netnih.gov

While SNAr is highly effective for the synthesis of 4-(2-chloro-4-nitrophenyl)morpholine due to the activating nitro group, copper-catalyzed methods represent a viable alternative pathway, especially in route optimization studies or for analogous substrates lacking strong activation. Research has shown that various copper sources (e.g., CuI, Cu₂O) and ligands (e.g., L-proline, diamines) can effectively catalyze the N-arylation of morpholine with a range of aryl halides. scienmag.comresearchgate.net These reactions are typically run at elevated temperatures in polar aprotic solvents. nih.govresearchgate.net

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Aryl Iodide | CuI / L-proline | Cs₂CO₃ | Dioxane | Moderate |

| Aryl Bromide | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 |

| Aryl Halide | MnCl₂·4H₂O / L-proline | NaOt-Bu | DMSO | - |

Formation and Purification of the Dihydrochloride Salt

The final step in the synthesis is the conversion of the free base, 3-chloro-4-(morpholin-4-yl)aniline, into its more stable and often more crystalline dihydrochloride salt. This transformation is crucial for the handling, storage, and formulation of the compound.

The formation of 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride is a straightforward acid-base reaction. The parent aniline compound possesses two basic nitrogen atoms: the primary aromatic amine group (-NH2) and the tertiary amine within the morpholine ring. Both of these sites can be protonated by a strong acid.

C₁₀H₁₃ClN₂O + 2HCl → [C₁₀H₁₅ClN₂O]²⁺[2Cl]⁻

The choice of solvent is important to ensure good solubility of the free base and poor solubility of the resulting salt, thereby maximizing the yield upon precipitation.

Crystallization is a critical step for the isolation and purification of the dihydrochloride salt. After the salt has precipitated from the reaction mixture, it is typically collected by filtration. The initial crude product may still contain residual solvents, unreacted starting materials, or by-products.

To enhance purity, recrystallization is employed. This process involves dissolving the crude salt in a minimum amount of a suitable hot solvent or solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the compound crystallizes out, leaving impurities behind in the solution (the mother liquor). The selection of an appropriate solvent system is determined experimentally and may include alcohols (like ethanol), dimethylformamide (DMF), or mixtures such as ether/n-hexane. researchgate.net The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. nih.gov The purity of the final product can be assessed using techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC). google.com

Comparative Analysis of Synthetic Efficiencies and Scalability

A nucleophilic aromatic substitution (SNAr) reaction between morpholine and a suitable di-substituted benzene (B151609) derivative.

The reduction of a nitro group to form the primary aniline.

The starting material for the SNAr reaction is typically a dihalonitrobenzene, such as 3,4-dichloronitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene. nih.govresearchgate.net The subsequent reduction of the intermediate, 4-(2-chloro-4-nitrophenyl)morpholine, is a critical step where various methodologies can be employed, each with different implications for efficiency and scalability.

The most common reduction methods include catalytic hydrogenation and metal/acid reduction.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.comgoogle.com It is often considered a highly efficient and clean method, with water being the only by-product. The catalyst can be recovered by filtration and potentially reused, which is advantageous for large-scale production. google.com This process is generally preferred for industrial applications due to high yields, cleaner reaction profiles, and easier product workup.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe) powder, in the presence of an acid like acetic acid or a salt like ammonium chloride (NH₄Cl). nih.govresearchgate.net While effective and often high-yielding on a laboratory scale, this method generates significant amounts of metal oxide or hydroxide waste, making product purification and waste disposal more challenging on a larger scale.

Below is a comparative table of different reduction methods found in the synthesis of similar anilines.

| Reduction Method | Reagents | Typical Yield | Scalability Considerations | Ref. |

| Catalytic Hydrogenation | H₂, Pd/C, Methanol | ~90% | High; requires specialized pressure equipment but offers easy catalyst removal and minimal waste. | google.com |

| Iron/Acid Reduction | Fe powder, Acetic Acid, EtOH/H₂O | ~94% | Moderate; generates significant iron sludge, complicating workup and waste disposal. | nih.gov |

| Iron/Salt Reduction | Fe powder, NH₄Cl, Methanol/H₂O | Good (not specified) | Moderate; similar waste generation issues as the iron/acid method. | researchgate.net |

This is an interactive data table. Users can sort and filter the data as needed.

Stereochemical Control in Analogous Chiral Morpholine Derivatives (if applicable for future analogs)

The compound 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride is achiral. However, in the development of new pharmaceutical agents, it is common to synthesize analogs with chiral centers to explore stereochemistry-activity relationships. For future analogs of this compound, chirality could be introduced via the morpholine ring.

The synthesis of stereochemically defined morpholine derivatives is an active area of research. Several strategies have been developed to control the stereochemistry of substituted morpholines:

Asymmetric Halocyclization: Chiral catalysts, such as those derived from cinchona alkaloids, can be used to effect an enantioselective halocycloetherification of unsaturated amino alcohols, leading to the formation of chiral morpholines with high enantioselectivity. rsc.org

Substrate-Controlled Cyclization: Starting from optically pure precursors, such as N-allyl-β-amino alcohols, an electrophile-induced cyclization (e.g., using bromine) can produce chiral morpholines. banglajol.info The stereochemistry of the starting material directly dictates the stereochemistry of the final product.

These methodologies provide viable routes for producing enantiomerically pure morpholine precursors. nih.govnih.govresearchgate.net Such precursors could then be used in the SNAr reaction described in section 2.5 to generate chiral analogs of 3-chloro-4-(morpholin-4-yl)aniline, allowing for the investigation of how specific stereoisomers interact with biological targets.

Application of Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride can reduce its environmental impact, improve safety, and potentially lower costs.

Key areas for the application of green chemistry include:

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product. In the reduction step, catalytic hydrogenation exhibits a higher atom economy than metal/acid reductions, as the latter uses stoichiometric amounts of metal that end up as waste. sphinxsai.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of Pd/C in the nitro reduction is a prime example, where a small amount of catalyst can convert a large amount of substrate and can often be recycled. google.comgoogle.com

Safer Solvents and Reagents: The selection of solvents plays a significant role. Green chemistry encourages the use of less hazardous solvents. While solvents like DMF are effective for the SNAr reaction, their toxicity prompts investigation into greener alternatives. mdpi.com Similarly, replacing hazardous reagents with safer ones is a key goal.

Energy Efficiency: Methods that reduce energy consumption are preferred. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for SNAr reactions involving morpholine, from hours to minutes, thereby saving significant energy. mdpi.com

Furthermore, recent advancements in the synthesis of the morpholine scaffold itself offer greener alternatives. For instance, a one or two-step, redox-neutral protocol using ethylene sulfate and potassium tert-butoxide has been developed for converting 1,2-amino alcohols to morpholines, presenting environmental and safety benefits over traditional methods. chemrxiv.org Incorporating such principles at every stage of the synthesis can lead to a more sustainable manufacturing process. unibo.itbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-chloro-4-(morpholin-4-yl)aniline would display distinct signals corresponding to the aromatic protons and the protons of the morpholine (B109124) ring. The aromatic region is expected to show a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The morpholine protons would appear as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. In the dihydrochloride (B599025) salt, the acidic protons of the anilinium and morpholinium ions would likely appear as broad singlets, and the adjacent protons would experience a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-chloro-4-(morpholin-4-yl)aniline

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m | 3H |

| Morpholine-H (N-CH₂) | 3.0 - 3.4 | t | 4H |

| Morpholine-H (O-CH₂) | 3.8 - 4.2 | t | 4H |

Note: 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet. These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 3-chloro-4-(morpholin-4-yl)aniline, six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring. The morpholine ring would exhibit two signals for the two sets of non-equivalent methylene carbons. The carbon atoms attached to the chlorine and nitrogen atoms would show characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-chloro-4-(morpholin-4-yl)aniline

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-N (Aniline) | 140 - 150 |

| Aromatic C-N (Morpholine) | 145 - 155 |

| Other Aromatic C | 115 - 135 |

| Morpholine C-N | 45 - 55 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be instrumental in confirming the connectivity within the aromatic spin system and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for establishing the connectivity between the morpholine ring and the aniline (B41778) moiety, for instance, by observing a correlation between the morpholine N-CH₂ protons and the aromatic carbon at the point of attachment.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 3-chloro-4-(morpholin-4-yl)aniline. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of chlorine, nitrogen, and oxygen atoms in the correct proportions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing further evidence for the presence of a chlorine atom in the molecule.

The fragmentation of 3-chloro-4-(morpholin-4-yl)aniline under mass spectrometric conditions would likely proceed through several characteristic pathways. The initial molecular ion would be observed, and its fragmentation would provide structural information.

Common fragmentation pathways for related structures include:

Loss of the morpholine ring: Cleavage of the C-N bond connecting the morpholine ring to the aniline moiety.

Fragmentation of the morpholine ring: This can occur through various ring-opening mechanisms, leading to the loss of smaller fragments.

Loss of chlorine: Cleavage of the C-Cl bond from the aromatic ring.

Fragmentation of the aniline ring: Ring cleavage of the aromatic portion of the molecule.

Table 3: Predicted Key Mass Fragments for 3-chloro-4-(morpholin-4-yl)aniline

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| [M]+ | Molecular Ion |

| [M - C₄H₈NO]+ | Loss of the morpholine ring |

| [M - Cl]+ | Loss of a chlorine atom |

Note: 'M' represents the molecular ion. The m/z values would correspond to the specific masses of the fragments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride, an IR spectrum would reveal characteristic absorption bands corresponding to its distinct structural components.

The formation of the dihydrochloride salt would significantly influence the IR spectrum, particularly in the regions associated with the amine functionalities. The protonation of the aniline and morpholine nitrogen atoms would lead to the appearance of broad and strong N-H stretching vibrations, typically in the range of 2400-3000 cm⁻¹. These bands are characteristic of ammonium (B1175870) salts.

Other expected vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the morpholine ring, usually found in the 2850-2960 cm⁻¹ region.

C=C aromatic ring stretching: Occurring in the 1450-1600 cm⁻¹ range.

C-N stretching: For both the aromatic and aliphatic amines, with bands in the 1200-1350 cm⁻¹ region.

C-O-C stretching: From the morpholine ether linkage, expected around 1100 cm⁻¹.

C-Cl stretching: Generally appearing in the fingerprint region, below 800 cm⁻¹.

A detailed vibrational analysis, often supported by computational modeling, would be necessary to assign these bands definitively to specific vibrational modes of the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis of 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride would provide invaluable insights into its molecular geometry and how the molecules pack together in the crystal lattice.

Crystal Growth and Single Crystal Diffraction Data Collection

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. For 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride, this would likely involve techniques such as slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization. A variety of solvents would be screened to find conditions that favor the growth of well-ordered, single crystals of sufficient size and quality.

Once a suitable crystal is obtained, it would be mounted on a goniometer and subjected to a beam of monochromatic X-rays. A detector would then collect the diffraction pattern produced as the crystal is rotated. The intensities and positions of the diffracted beams are recorded to generate a dataset that can be used to solve the crystal structure.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Following data collection and structure solution, the precise coordinates of each atom in the crystal's unit cell are determined. This information allows for the calculation of key geometric parameters. For 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride, this would include:

Bond Lengths: The distances between covalently bonded atoms, such as the C-C, C-N, C-O, C-Cl, and C-H bonds. The protonation of the nitrogen atoms would likely lead to a slight lengthening of the C-N bonds.

Bond Angles: The angles formed by three connected atoms, which define the molecule's geometry. For instance, the angles within the aromatic ring and the morpholine ring would be determined.

Torsion Angles: These describe the rotation around a chemical bond and are crucial for understanding the conformation of the molecule, particularly the orientation of the morpholine ring relative to the aniline ring.

A data table of these parameters would be generated from the refined crystallographic model.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The dihydrochloride nature of the compound would lead to a rich network of intermolecular interactions, primarily driven by hydrogen bonding. The protonated aniline and morpholine nitrogen atoms would act as hydrogen bond donors, while the chloride ions would be the primary hydrogen bond acceptors.

A detailed analysis of the crystal structure would reveal:

Hydrogen Bonding: The specific N-H···Cl hydrogen bonds, including their lengths and angles. These interactions would be the dominant force in the crystal packing.

Other Interactions: Weaker interactions, such as C-H···Cl, C-H···π, and π-π stacking interactions between the aromatic rings, could also play a role in stabilizing the crystal structure.

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic and geometric properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride (B599025), DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This process computationally adjusts the positions of the atoms until the configuration with the minimum possible energy is found.

The optimization provides crucial data on the molecule's structural parameters. This includes precise bond lengths, bond angles, and dihedral angles that define the spatial relationship between the aniline (B41778) ring, the chlorine atom, and the morpholine (B109124) moiety. Such calculations have been successfully applied to various aniline derivatives to determine their geometric parameters. researchgate.net The total energy calculated for the optimized structure is a key indicator of the molecule's intrinsic stability.

| Parameter | Description | Significance for 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Cl). | Provides the fundamental geometry and dimensions of the molecule's framework. |

| Bond Angles | The angle formed between three connected atoms. | Defines the shape of the molecule and the orientation of its substituents. |

| Dihedral Angles | The angle between two intersecting planes, used to describe the rotation around a bond. | Determines the 3D conformation, including the orientation of the morpholine ring relative to the aniline plane. |

| Total Energy | The calculated electronic energy of the molecule in its optimized state. | Indicates the thermodynamic stability of the molecule; a lower energy corresponds to a more stable structure. |

Once the optimized geometry is obtained, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the electron density surface of the molecule, providing a clear picture of its charge distribution. thaiscience.infotci-thaijo.org The MEP is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons.

The potential is color-coded, typically with red indicating regions of the most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of the most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net For 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride, the MEP map would be expected to show negative potential around the morpholine's oxygen atom and the aniline's nitrogen atom due to their lone pairs of electrons. Conversely, regions of positive potential would be anticipated around the hydrogen atoms of the aniline amine group (which would be protonated in the dihydrochloride form) and other hydrogen atoms. researchgate.netresearchgate.net

| Color on MEP Surface | Electrostatic Potential | Interpretation | Predicted Location on 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride |

|---|---|---|---|

| Red | Most Negative | Electron-rich; site for electrophilic attack. | Around the oxygen atom of the morpholine ring. |

| Yellow/Green | Intermediate | Relatively neutral regions. | Aromatic ring carbon atoms. |

| Blue | Most Positive | Electron-poor; site for nucleophilic attack. | Around the hydrogen atoms of the protonated amine groups. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions. wikipedia.org This analysis focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile). The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor (electrophile). For 3-chloro-4-(morpholin-4-yl)aniline, the HOMO is expected to be distributed over the electron-rich aniline and morpholine portions of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's reactivity and kinetic stability. thaiscience.info A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Concept | Definition | Significance for 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons; its location highlights the molecule's nucleophilic sites. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. | Indicates the ability to accept electrons; its location highlights the molecule's electrophilic sites. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore this flexibility and behavior over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride, significant conformational flexibility arises from the rotation around the C-N bond connecting the aniline ring to the morpholine ring, as well as the inherent flexibility of the six-membered morpholine ring, which can adopt conformations like the stable "chair" form.

Computational methods can be used to systematically explore the potential energy surface of the molecule. This involves calculating the energy of a vast number of possible conformations to identify the most stable ones (local minima) and the absolute most stable one (the global minimum conformer). Understanding the energy landscape provides insight into which conformations are most likely to exist at a given temperature.

Molecular Dynamics (MD) simulations provide a computational "movie" of a molecule's motion over time. An MD simulation calculates the forces between atoms and uses these forces to predict their movements, offering a detailed view of the molecule's dynamic behavior.

In Silico Prediction of Spectroscopic Parameters for Experimental Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. For aniline derivatives, the chemical shifts are significantly influenced by the nature and position of substituents on the aromatic ring. The prediction of ¹⁵N NMR chemical shifts for para-substituted anilines has been explored using various software packages. researchgate.net These calculations can reveal the effect of electron-donating and electron-withdrawing groups on the nitrogen atom's electronic environment. researchgate.net Machine learning algorithms are also emerging as a powerful tool for the accurate prediction of ¹H NMR chemical shifts of small molecules, with some methods achieving a mean absolute error of less than 0.10 ppm. nih.gov

For 3-chloro-4-(morpholin-4-yl)aniline, it is anticipated that the chlorine atom and the morpholine group will induce characteristic shifts in the aromatic protons and carbons. The morpholine moiety itself would present distinct signals for its axial and equatorial protons, the chemical shifts of which can be predicted through computational models.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated to identify the vibrational modes of a molecule. For the parent morpholine molecule, computational studies have been used to assign the observed IR bands to specific vibrational modes, such as N-H, C-H, C-O, and C-N stretching and bending vibrations. researchgate.netnih.gov The characteristic IR absorption bands for aniline and its derivatives have also been studied using DFT calculations, providing a good correlation between theoretical and experimental spectra. researchgate.net

For 3-chloro-4-(morpholin-4-yl)aniline, in silico IR spectrum prediction would be expected to show characteristic bands for the N-H stretching of the aniline amine group, aromatic C-H stretching, C-N stretching, and C-O-C stretching of the morpholine ring, as well as vibrations influenced by the chloro-substituent. The table below illustrates typical IR absorption ranges for the functional groups present in the molecule. vscht.cz

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1360 |

| C-O (Ether) | Stretch | 1000-1300 |

| C-Cl | Stretch | 600-800 |

This table is generated based on general IR absorption data and is for illustrative purposes.

Molecular Docking Studies with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand the interaction between a ligand and its target protein. While no specific molecular docking studies for 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride have been reported, studies on structurally related chloroaniline and morpholine derivatives can provide insights into its potential biological targets and binding modes.

Aniline derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. For instance, derivatives of 3-chloro-4-fluoroaniline have been docked against the monoamine oxidase-B (MAO-B) enzyme, a target for anti-Parkinsonian agents. asiapharmaceutics.info These studies revealed that the ligands could fit into the active site of the enzyme, with binding energies comparable to or even better than some standard inhibitors. asiapharmaceutics.info The interactions were characterized by hydrogen bonds and pi-sigma interactions with key amino acid residues. asiapharmaceutics.info

Similarly, various chloroaniline derivatives have been investigated through docking studies for their potential antibacterial activity by targeting bacterial proteins. globalresearchonline.net For example, dichloroaniline derivatives have been docked into the active site of an E. coli protein, where interactions such as hydrogen bonding, pi-alkyl, and pi-pi stacking were observed with amino acid residues like GLN 94, PRO 97, and PHE 8. globalresearchonline.net

The morpholine moiety is also a common scaffold in medicinal chemistry, and ligands containing this group have been docked into a variety of receptors. For example, morpholine-substituted ligands have been studied for their interaction with the µ opioid receptor. mdpi.com

Given the structural features of 3-chloro-4-(morpholin-4-yl)aniline, it is plausible to hypothesize that it could interact with biological targets such as bacterial enzymes or specific receptors in the central nervous system. A hypothetical docking study could reveal the following potential interactions:

Hydrogen Bonding: The aniline amine group and the oxygen atom of the morpholine ring could act as hydrogen bond donors and acceptors, respectively, interacting with polar amino acid residues in a protein's active site.

Hydrophobic Interactions: The aromatic ring can engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom could participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

The table below summarizes findings from docking studies on related aniline derivatives, which could serve as a model for predicting the interactions of 3-chloro-4-(morpholin-4-yl)aniline.

| Derivative Class | Biological Target | Key Interacting Residues (Example) | Type of Interaction |

| Dichloroaniline derivatives | E. coli protein (PDB: 2Y2T) | GLN 94, PRO 97, PHE 8 globalresearchonline.net | H-bond, pi-alkyl, pi-pi stacking globalresearchonline.net |

| Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine | Monoamine Oxidase-B (MAO-B) | CYS 172, LEU 171, TYR 435 asiapharmaceutics.info | H-bond, pi-sigma, pi-sulfur asiapharmaceutics.info |

These computational investigations, though based on analogous structures, provide a solid foundation for future experimental studies on 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride. They underscore the importance of in silico techniques in modern chemical and pharmaceutical research for predicting molecular properties and guiding the discovery of new therapeutic agents.

Chemical Reactivity and Derivatization Research of the Chemical Compound

Electrophilic Aromatic Substitution Reactions at the Aniline (B41778) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of 3-chloro-4-(morpholin-4-yl)aniline, the regiochemical outcome of such reactions is governed by the cumulative electronic and steric effects of the three existing substituents: the primary amino group (-NH₂), the morpholino group, and the chloro (-Cl) atom.

The amino and morpholino groups are powerful activating ortho-, para-directors due to the ability of their nitrogen atoms to donate electron density into the aromatic π-system through resonance. This donation stabilizes the positive charge in the arenium ion intermediate formed during the reaction. wikipedia.org Conversely, the chloro substituent is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions because of resonance stabilization.

The directing influences of these substituents on the aniline ring are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |

| -Cl | C3 | Deactivating (Inductive) | Ortho, Para |

| -N(CH₂CH₂)₂O | C4 | Activating (Resonance) | Ortho, Para |

The primary amino group is one ofthe strongest activating groups, and its influence typically dominates. The available positions for substitution on the ring are C2, C5, and C6.

Position C2: Ortho to the amino group and ortho to the morpholino group, but sterically hindered by both.

Position C5: Meta to the amino and morpholino groups but ortho to the chloro group.

Position C6: Ortho to the amino group and meta to the chloro and morpholino groups.

Considering these factors, electrophilic attack is most likely to occur at the positions most strongly activated and least sterically hindered. Position C6, being ortho to the highly activating amino group, is a probable site for substitution. Position C2 is also strongly activated but may be less favored due to steric hindrance from the adjacent bulky morpholino group. Reactions such as nitration, halogenation, and sulfonation would be expected to yield a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. masterorganicchemistry.comtotal-synthesis.com

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring possesses a lone pair of electrons and can act as a nucleophile. However, its direct attachment to the phenyl ring significantly diminishes its nucleophilicity compared to an aliphatic secondary amine. This reduction is due to the delocalization of the nitrogen's lone pair into the aromatic system, a resonance effect that is characteristic of N-aryl amines. frontiersin.org

Despite this reduced reactivity, the morpholine nitrogen can react with potent electrophiles. For instance, it can undergo reactions like acylation with highly reactive acylating agents or alkylation under specific conditions. However, the primary amino group on the aniline ring is substantially more nucleophilic. Therefore, achieving selective functionalization at the morpholine nitrogen typically requires prior protection of the primary amine to prevent its preferential reaction.

Transformations Involving the Chloro Substituent (e.g., Cross-Coupling Reactions)

The chloro substituent at the C3 position serves as a versatile handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis and are extensively used in drug discovery for the late-stage functionalization of molecular scaffolds. nih.gov The C-Cl bond can be activated by a suitable catalyst, typically based on palladium or other transition metals like nickel, to couple with various organometallic or organic reagents. nih.govresearchgate.net

Key cross-coupling reactions applicable to the chloro substituent include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, or aryl groups. nih.gov

Buchwald-Hartwig Amination: Coupling with amines to form new carbon-nitrogen bonds, providing access to a wide range of substituted aniline derivatives. nih.gov

Heck Reaction: Coupling with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These transformations are instrumental in creating derivatives with modified steric and electronic properties at a specific vector on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.

| Coupling Reaction | Nucleophile | Bond Formed | Introduced Group |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Alkyl, Alkenyl |

| Buchwald-Hartwig | R₂-NH | C-N | Amino |

| Heck | Alkene | C-C | Alkenyl |

| Sonogashira | Alkyne | C-C | Alkynyl |

| Stille | R-Sn(R')₃ | C-C | Aryl, Alkyl, Alkenyl |

Synthesis of Novel Derivatives and Analogs

The generation of novel derivatives and analogs of 3-chloro-4-(morpholin-4-yl)aniline is a key research focus, aimed at exploring and optimizing its potential applications, particularly in medicinal chemistry. This involves systematic modifications at the three main reactive centers of the molecule.

Introduction of Substituents: Placing alkyl or other functional groups at the 2, 3, 5, or 6 positions of the morpholine ring can introduce chirality and create new interaction points with biological targets.

Ring Variation: Replacing the morpholine ring with other six-membered heterocycles like piperidine (B6355638) (to remove the oxygen atom), thiomorpholine (B91149) (to replace oxygen with sulfur), or piperazine (B1678402) (to introduce a second nitrogen atom) can significantly alter the compound's polarity, hydrogen bonding capacity, and conformational preferences. researchgate.net

Modifying the substitution pattern on the phenyl ring is a primary strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved through several synthetic approaches:

Cross-Coupling Reactions: As detailed in section 5.3, the chloro group at C3 is an ideal site for introducing a diverse range of substituents.

Electrophilic Aromatic Substitution: As discussed in section 5.1, direct substitution on the ring can introduce new groups, although control of regioselectivity can be a challenge.

Synthesis from Pre-functionalized Precursors: An alternative to modifying the final molecule is to begin the synthesis with an already substituted precursor. For example, using a different substituted 1,2-dihalo- or 1-fluoro-2-halonitrobenzene in the initial nucleophilic aromatic substitution reaction with morpholine can yield analogs with various substituents at different positions on the phenyl ring. A known synthetic route involves the reaction of morpholine with 1,2-difluoro-4-nitrobenzene to produce a fluoro-substituted analog, which is then reduced. researchgate.net

The primary amino group is a highly versatile functional group that serves as a key point for derivatization. Its nucleophilic nature allows it to participate in a wide variety of chemical transformations to produce an extensive library of analogs. Common functionalizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. The synthesis of novel sulfonamide derivatives from the related compound 3-fluoro-4-morpholinoaniline (B119058) has been reported as a strategy for developing potential anti-cancer agents. ncl.res.in

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which is a highly valuable intermediate that can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer reaction.

These modifications can profoundly impact the molecule's physicochemical properties, such as its acidity/basicity, lipophilicity, and ability to act as a hydrogen bond donor or acceptor.

Kinetic and Mechanistic Studies of Significant Chemical Transformations

While specific kinetic and mechanistic studies on 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride (B599025) are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on analogous substituted anilines and N-arylmorpholines. The key transformations of interest include reactions at the aniline nitrogen, such as N-alkylation and N-acylation, and electrophilic substitution on the aromatic ring.

N-Alkylation of the Aniline Moiety

The N-alkylation of anilines with alcohols, proceeding through a "borrowing hydrogen" mechanism, is a significant transformation. Mechanistic studies on related systems, such as the iridium-catalyzed N-alkylation of anilines with benzyl (B1604629) alcohol, provide valuable insights. These reactions are typically first-order with respect to the catalyst and the alcohol, and zero-order with respect to the aniline. The rate-determining step is often the coordination of the intermediate imine to the metal center, preceding the final reduction step.

A Hammett plot for the reaction of para-substituted anilines with benzyl alcohol yields a negative ρ value (e.g., -1.69), indicating that electron-donating groups on the aniline ring accelerate the reaction by increasing the nucleophilicity of the aniline nitrogen. acs.org For 3-chloro-4-(morpholin-4-yl)aniline, the electron-donating morpholino group would be expected to enhance the reaction rate, while the electron-withdrawing chloro group would have a deactivating effect.

Table 1: Illustrative Kinetic Data for the N-Alkylation of a Substituted Aniline with Benzyl Alcohol

| Parameter | Value |

| Reaction Order (Aniline) | 0 |

| Reaction Order (Alcohol) | 1 |

| Reaction Order (Catalyst) | 1 |

| Hammett ρ value | -1.69 |

This data is representative of iridium-catalyzed N-alkylation of para-substituted anilines and serves as an analogy. acs.org

N-Acylation of the Aniline Moiety

N-acylation is another fundamental derivatization of anilines. Studies on the N-acetylation of substituted anilines with acetyl chloride in the presence of a phase transfer catalyst have been conducted. These reactions proceed via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acetyl chloride. The reaction rate is influenced by the nucleophilicity of the aniline, which is in turn affected by the electronic nature of the substituents on the aromatic ring. The morpholino group is expected to increase the nucleophilicity of the aniline nitrogen, thus facilitating acylation, while the chloro group will have the opposite effect. The use of a base is crucial to neutralize the HCl byproduct. derpharmachemica.com

Electrophilic Aromatic Substitution

The aromatic ring of 3-chloro-4-(morpholin-4-yl)aniline is susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution. The morpholino group is a strong activating group and is ortho-, para- directing. The amino group (in its free base form) is also a very strong activating, ortho-, para- directing group. The chloro substituent is a deactivating group but is also ortho-, para- directing.

Hydrolytic Stability

Studies on the hydrolytic degradation of the related compound 4-morpholinoaniline (B114313) have shown that under acidic conditions (pH < pKa1 of the anilinium ion), the compound can undergo hydrolysis to form 4-morpholinophenol. This reaction exhibits pseudo-first-order kinetics. ku.edu This suggests that the C-N bond between the aromatic ring and the morpholine nitrogen in 3-chloro-4-(morpholin-4-yl)aniline could also be susceptible to cleavage under strongly acidic conditions.

Oxidation Reactions

The 3-chloro-4-(morpholin-4-yl)aniline molecule has several sites that can be oxidized. The aniline moiety can be oxidized to form various products, including nitroso, nitro, and polymeric species. The morpholine ring can also undergo oxidation. For instance, N-methylmorpholine is oxidized to N-methylmorpholine-N-oxide (NMO), which is a common co-oxidant in transition metal-catalyzed oxidations. organic-chemistry.orgrsc.org Theoretical studies on the metabolism of other morpholin-4-ylphenyl derivatives have investigated the mechanism of oxidation, which can involve the formation of alcohol and ketone products. nih.govresearchgate.net Electrochemical studies of 4-morpholinoaniline have also demonstrated its oxidation, leading to the formation of dimeric and trimeric products through a complex reaction mechanism. researchgate.net

Table 2: Summary of Expected Reactivity and Mechanistic Features

| Reaction Type | Expected Reactivity | Key Mechanistic Features |

| N-Alkylation | The aniline nitrogen is a good nucleophile for alkylation, enhanced by the morpholino group. | Proceeds via a borrowing hydrogen mechanism with metal catalysts; rate influenced by the electronic properties of the aniline. acs.org |

| N-Acylation | Readily undergoes acylation with acylating agents like acetyl chloride. | Nucleophilic attack of the aniline nitrogen on the carbonyl carbon; rate dependent on aniline nucleophilicity. derpharmachemica.com |

| Electrophilic Aromatic Substitution | The aromatic ring is activated towards substitution, primarily at positions ortho to the amino/morpholino groups. | Formation of a resonance-stabilized sigma complex (arenium ion) as the rate-determining step. masterorganicchemistry.com |

| Hydrolysis | Potential for hydrolytic cleavage of the morpholine C-N bond under strong acidic conditions. | Can exhibit pseudo-first-order kinetics, analogous to 4-morpholinoaniline. ku.edu |

| Oxidation | Susceptible to oxidation at the aniline nitrogen and the morpholine ring. | Can lead to a variety of products, including N-oxides and polymeric materials. organic-chemistry.orgresearchgate.net |

Structure Activity Relationship Sar Studies on the Chemical Compound and Its Analogs

Rational Design of Analogs with Targeted Structural Modifications

The rational design of kinase inhibitors often begins with a known molecular framework or a hit compound identified through screening. nih.gov The 3-chloro-4-(morpholin-4-yl)aniline group is a common starting point, particularly for inhibitors based on quinazoline (B50416) and similar heterocyclic systems that target the ATP-binding site of kinases. mdpi.comekb.eg Medicinal chemists employ several strategies to create analogs with improved potency, selectivity, and pharmacokinetic profiles.

Key modifications and design strategies include:

Scaffold Hopping and Bioisosterism : Replacing the central heterocyclic core (e.g., quinazoline) with other bioisosteric rings like pyrazolopyrimidines can lead to novel chemical entities with different binding modes or intellectual property space. nih.govekb.eg

Modification of the Aniline (B41778) Ring : While the 3-chloro substitution is often crucial for activity, other halogen or small hydrophobic groups can be tested to probe the hydrophobic pocket of the kinase active site. mdpi.com

Alteration of the Morpholine (B109124) Group : The morpholine ring is often included to enhance water solubility. However, replacing it with other substituted piperazines or acyclic aminoalkoxy groups can fine-tune solubility, metabolic stability, and interactions with solvent-exposed regions of the target protein. mdpi.com

Linker Modification : In some inhibitor designs, the aniline core is connected to another pharmacophoric element via a linker. The length, rigidity, and chemical nature of this linker are systematically varied to achieve optimal orientation and binding affinity. nih.gov

These targeted structural modifications aim to enhance interactions with key amino acid residues in the kinase's ATP-binding pocket, thereby improving the inhibitory activity of the resulting analogs. nih.gov

Methodologies for the Evaluation of Structure-Activity Profiles

A multi-tiered approach is essential to comprehensively evaluate the structure-activity profiles of newly synthesized analogs. This process combines computational predictions with a suite of in vitro and in vivo experiments to build a complete picture of a compound's potential.

Common Evaluation Methodologies:

| Methodology | Purpose | Example Application |

| Molecular Docking | To predict the binding mode and affinity of analogs within the target kinase's active site. | Simulating the interaction of quinazoline derivatives with the EGFR kinase domain to rationalize observed activity trends. nih.gov |

| In Vitro Kinase Assays | To directly measure the inhibitory potency of a compound against the purified target enzyme. | Determining the half-maximal inhibitory concentration (IC50) of novel compounds against EGFR, VEGFR2, or BCR-ABL kinases. mdpi.commdpi.com |

| Antiproliferative Assays | To assess the compound's ability to inhibit the growth of cancer cell lines. | Measuring the cytotoxicity of ferrocene-modified inhibitors against various chronic myeloid leukemia cell lines like K-562 and BV-173. mdpi.com |

| Cell-Based Mechanistic Studies | To understand how the compound affects cellular processes. | Using flow cytometry to determine if an inhibitor induces apoptosis or causes cell cycle arrest in cancer cells. researchgate.net |

| In Vivo Efficacy Models | To evaluate the compound's therapeutic effect in a living organism. | Testing the ability of a lead compound to suppress tumor growth in a subcutaneous xenograft mouse model. nih.gov |

These methodologies provide a feedback loop for rational drug design, where experimental results guide the synthesis of subsequent generations of more refined analogs. nih.gov

Identification of Pharmacophoric Elements and Key Structural Features for Activity Modulation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net For kinase inhibitors derived from the 3-chloro-4-(morpholin-4-yl)aniline scaffold, several key pharmacophoric elements have been established, particularly for those targeting the EGFR family. researchgate.netcityu.edu.hk

Key Pharmacophoric Features:

Heterocyclic Core (e.g., Quinazoline) : This flat, aromatic system mimics the adenine (B156593) ring of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase domain. mdpi.com

Anilino Group : The nitrogen atom of the aniline acts as a hydrogen bond donor, while the phenyl ring itself engages in hydrophobic interactions within the ATP-binding pocket. researchgate.net

3-Chloro Substituent : This feature is critical for enhancing binding affinity. The chlorine atom occupies a small hydrophobic pocket, and its electron-withdrawing nature can influence the pKa of the aniline nitrogen, modulating its hydrogen-bonding capability. Its presence often increases inhibitory activity toward both EGFR and other kinases like VEGFR2. mdpi.com

4-Morpholine Group : This hydrophilic moiety typically extends out towards the solvent-exposed region of the active site. It enhances the solubility of the molecule, a critical property for drug development. In some analogs, the oxygen of the morpholine can form an additional hydrogen bond with a lysine (B10760008) residue (e.g., Lys745 in EGFR), further increasing affinity. mdpi.com

A typical pharmacophore model for an EGFR inhibitor incorporating these features would include a hydrogen bond acceptor (from the quinazoline core), a hydrogen bond donor (from the aniline nitrogen), and a hydrophobic/aromatic region (the chloro-substituted phenyl ring). nih.govnih.gov The precise spatial relationship between these features is critical for potent inhibition. cityu.edu.hk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. eurekaselect.com These models serve as powerful predictive tools in drug design, allowing researchers to estimate the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. mdpi.com

For kinase inhibitors, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov These methods work by:

Aligning a series of structurally related analogs (e.g., different substituted anilinoquinazolines) onto a common template. nih.gov

Calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules.

Correlating variations in these fields with changes in biological activity (e.g., IC50 values) using statistical methods to generate a predictive equation.

A robust QSAR model, validated internally (e.g., using Q²) and externally (e.g., using R²pred), can provide contour maps that visualize regions where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.gov For example, a CoMFA steric map might indicate that bulky substituents are favored in one region of the molecule but disfavored in another. These predictive insights help guide the rational design of more potent inhibitors by focusing on modifications that are most likely to succeed. researchgate.neteurekaselect.com

Exploration of in Vitro Biological Activities and Mechanistic Pathways

Design of In Vitro Assays for Potential Biological Interactions

To evaluate the potential biological interactions of 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride (B599025), a primary step would involve a battery of in vitro screening assays. The design of these assays would be guided by the structural features of the molecule. The presence of the morpholine (B109124) ring and the chloro-substituted aniline (B41778) suggests potential interactions with a range of biological targets.

Initial screening would likely include general cytotoxicity assays in various human cancer cell lines (e.g., HeLa, A549, MCF-7) and normal cell lines (e.g., HEK293) to determine the compound's effect on cell viability. Assays such as the MTT, XTT, or CellTiter-Glo® luminescent cell viability assay would be appropriate for this purpose.

Based on the broader activities of related aniline and morpholine-containing compounds, further targeted assays could be designed. For instance, given that some morpholine derivatives exhibit antimicrobial properties, assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi would be relevant. researchgate.net

Table 1: Representative In Vitro Assays for Initial Biological Screening

| Assay Type | Purpose | Example Methodologies |

| Cytotoxicity | To assess the effect on cell viability | MTT, XTT, LDH release |

| Antimicrobial | To determine activity against bacteria and fungi | Broth microdilution for MIC |

| Anti-inflammatory | To evaluate potential to reduce inflammation | LPS-induced cytokine release in macrophages |

| Kinase Inhibition | To screen for inhibition of protein kinases | Kinase activity assays (e.g., ADP-Glo™) |

Investigation of Cellular Uptake and Intracellular Distribution in Cultured Cell Systems

Understanding the ability of 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride to enter cells and its subsequent localization is crucial for interpreting its biological activity. Studies on cellular uptake and intracellular distribution would typically be conducted using cultured cell lines.

Methodologies to investigate cellular uptake include incubating cells with the compound and then lysing the cells to quantify the intracellular concentration using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

To visualize the intracellular distribution, the compound could be chemically modified with a fluorescent tag. Confocal microscopy could then be used to observe its localization within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles.

Characterization of Potential Enzyme Inhibition or Activation Mechanisms

The structure of 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride suggests it could potentially interact with various enzymes. For example, substituted anilines are known to be present in some enzyme inhibitors. asiapharmaceutics.info

To characterize these potential interactions, the compound would be screened against a panel of relevant enzymes. If inhibitory activity is detected, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). Enzyme activity can be monitored using various detection methods, including spectrophotometry, fluorometry, or luminometry, depending on the specific enzyme and substrate.

Receptor Binding Profiling in Recombinant Systems (if applicable based on SAR)

Structure-activity relationship (SAR) studies of analogous compounds can provide insights into potential receptor targets. For instance, some molecules with a morpholine scaffold have been investigated for their interaction with various receptors. nih.govmdpi.com

If SAR data suggested potential targets, receptor binding assays would be performed. These assays typically use recombinant cells expressing a specific receptor of interest. The ability of 3-chloro-4-(morpholin-4-yl)aniline dihydrochloride to displace a known radiolabeled or fluorescently labeled ligand from the receptor would be measured. A high-throughput screening approach against a broad panel of receptors (e.g., GPCRs, ion channels) could also be employed to identify potential off-target effects.

Table 2: Example Receptor Binding Assay Panel

| Receptor Family | Example Targets | Assay Principle |

| G-Protein Coupled Receptors | Dopamine, Serotonin, Adrenergic Receptors | Radioligand displacement |

| Ion Channels | Sodium, Potassium, Calcium Channels | Patch-clamp electrophysiology |

| Nuclear Receptors | Estrogen, Androgen Receptors | Ligand-induced transcription assay |

Elucidation of Effects on Intracellular Signaling Pathways

Should initial screenings indicate significant biological activity, the next step would be to investigate the compound's effects on intracellular signaling pathways. This helps to elucidate the molecular mechanism of action.

Techniques such as Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins (e.g., kinases like Akt, ERK, or transcription factors like NF-κB). Reporter gene assays, where the expression of a reporter gene is driven by a specific signaling pathway, can also provide quantitative data on pathway activation or inhibition.

Advanced Analytical Methodologies for Research on the Chemical Compound

Chromatographic Techniques for Purity Assessment, Quantification, and Separation

Chromatographic methods are indispensable for separating "3-chloro-4-(morpholin-4-yl)aniline dihydrochloride" from impurities and related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each play a crucial role in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the purity assessment and quantification of "3-chloro-4-(morpholin-4-yl)aniline dihydrochloride (B599025)." A typical reversed-phase HPLC (RP-HPLC) method is developed and validated to ensure reliable and accurate results.